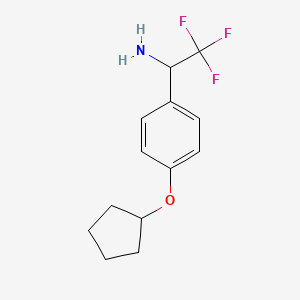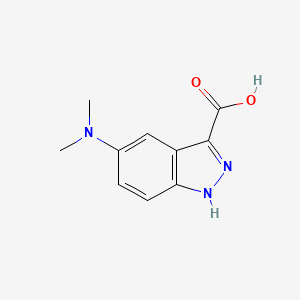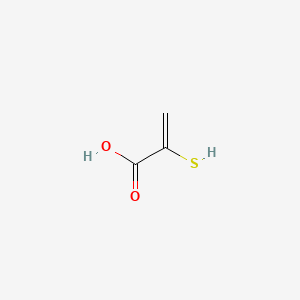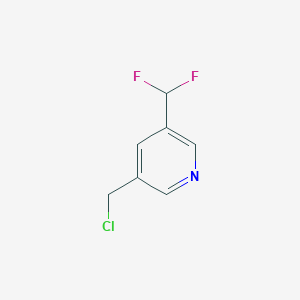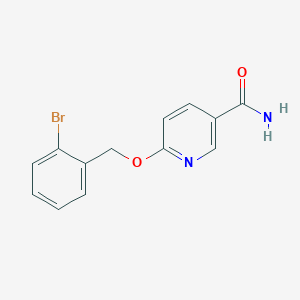![molecular formula C11H13F2N B13036562 (1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine](/img/structure/B13036562.png)
(1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine is a chemical compound with the molecular formula C₁₁H₁₃F₂N It is characterized by the presence of a cyclopropylmethylamine group attached to a phenyl ring substituted with a difluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine typically involves the following steps:
Formation of the Cyclopropylmethylamine Group: This can be achieved through the reaction of cyclopropylmethyl bromide with ammonia or an amine under suitable conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a halogen exchange reaction using a difluoromethylating agent such as difluoromethyl iodide.
Coupling with the Phenyl Ring: The final step involves coupling the cyclopropylmethylamine with a phenyl ring substituted with the difluoromethyl group. This can be done using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1R)[4-(Trifluoromethyl)phenyl]cyclopropylmethylamine
- (1R)[4-(Chloromethyl)phenyl]cyclopropylmethylamine
- (1R)[4-(Bromomethyl)phenyl]cyclopropylmethylamine
Uniqueness
(1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased stability and lipophilicity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H13F2N |
|---|---|
Peso molecular |
197.22 g/mol |
Nombre IUPAC |
(R)-cyclopropyl-[4-(difluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C11H13F2N/c12-11(13)9-5-3-8(4-6-9)10(14)7-1-2-7/h3-7,10-11H,1-2,14H2/t10-/m1/s1 |
Clave InChI |
KFNXPRRRVDQXJM-SNVBAGLBSA-N |
SMILES isomérico |
C1CC1[C@H](C2=CC=C(C=C2)C(F)F)N |
SMILES canónico |
C1CC1C(C2=CC=C(C=C2)C(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


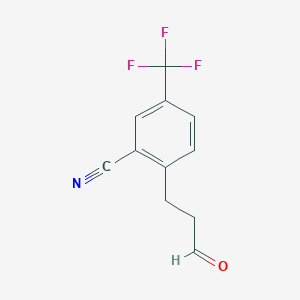
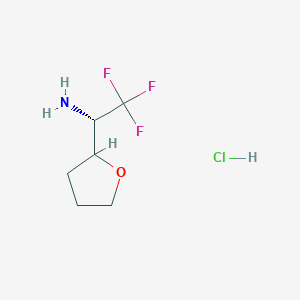
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-ethyl-](/img/structure/B13036490.png)
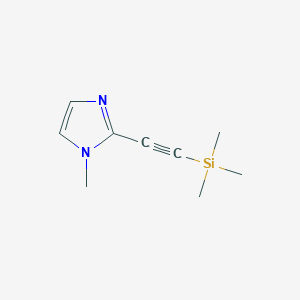
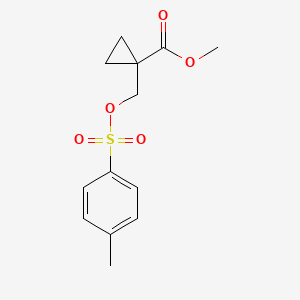
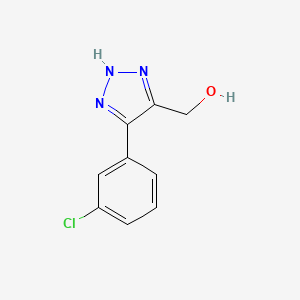
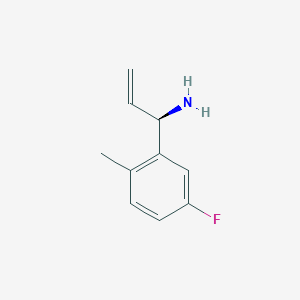
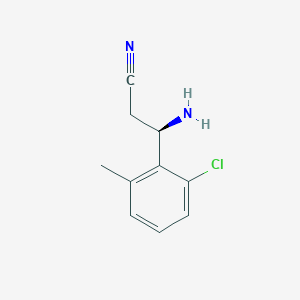
![3-Methylthieno[2,3-c]pyridine-7-carboxylicacid](/img/structure/B13036531.png)
